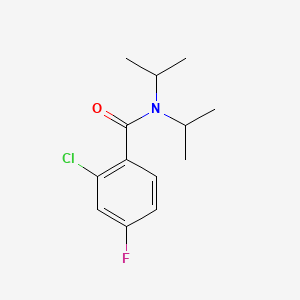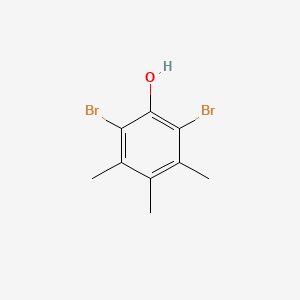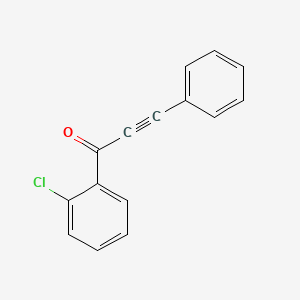
2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide is an organic compound with the molecular formula C13H17ClFNO. It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with N,N-bis(1-methylethyl)amide functionality. This compound is typically a solid with an off-white to white appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide generally involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzoyl chloride derivative, which contains the chloro and fluoro substituents.
Amidation Reaction: The benzoyl chloride derivative undergoes an amidation reaction with N,N-bis(1-methylethyl)amine under controlled conditions to form the desired benzamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction efficiently.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring .
Applications De Recherche Scientifique
2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the biological context and the specific target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide: This compound has similar substituents but includes an amino group and a sulfonyl group.
4-Bromo-2-chloro-N,N-bis(1-methylethyl)benzamide: This compound has a bromo substituent instead of a fluoro substituent.
Uniqueness
2-Chloro-4-fluoro-N,N-bis(1-methylethyl)benzamide is unique due to its specific combination of chloro and fluoro substituents, which can influence its reactivity and biological activity .
Propriétés
Formule moléculaire |
C13H17ClFNO |
|---|---|
Poids moléculaire |
257.73 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17ClFNO/c1-8(2)16(9(3)4)13(17)11-6-5-10(15)7-12(11)14/h5-9H,1-4H3 |
Clé InChI |
XHPDXJVCWQXGNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide](/img/structure/B14113244.png)


![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14113269.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113275.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide](/img/structure/B14113278.png)
![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)

![5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14113306.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B14113332.png)
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B14113333.png)
![3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113335.png)
